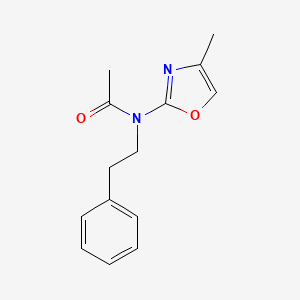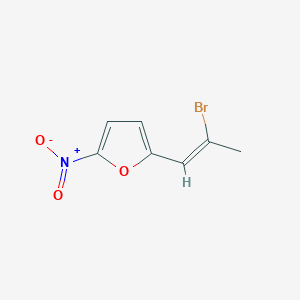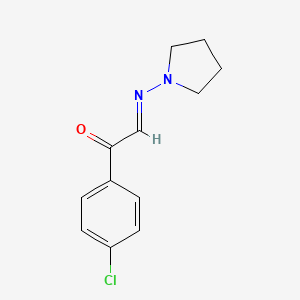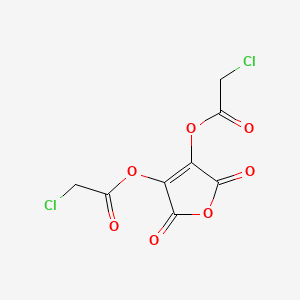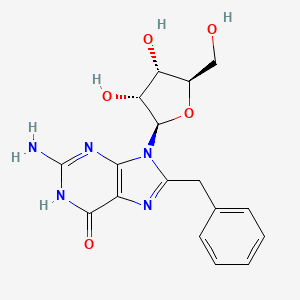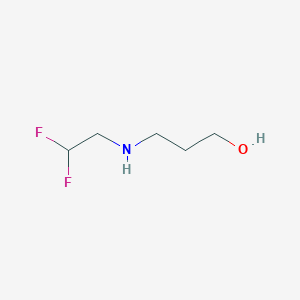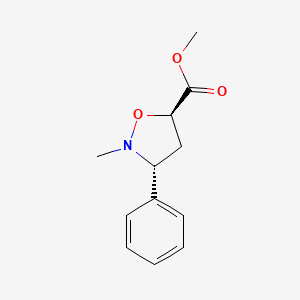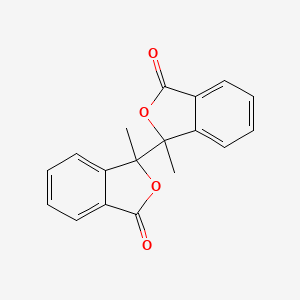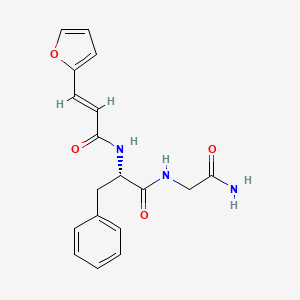![molecular formula C12H17N5O3S2 B12901301 5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine CAS No. 61839-09-6](/img/structure/B12901301.png)
5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring with multiple thiomethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The purine base is then reacted with a suitable sugar derivative to form the tetrahydrofuran ring. This step often involves glycosylation reactions under acidic or basic conditions.
Introduction of Thiomethyl Groups: The final step involves the introduction of thiomethyl groups through nucleophilic substitution reactions. This can be achieved using reagents like methylthiomethyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiomethyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiomethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting or modifying their activity. The thiomethyl groups may also play a role in modulating its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the thiomethyl groups, resulting in different reactivity and applications.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)tetrahydrofuran-3,4-diol: Contains fewer thiomethyl groups, affecting its chemical properties.
Uniqueness
The presence of multiple thiomethyl groups in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol makes it unique compared to similar compounds
特性
CAS番号 |
61839-09-6 |
|---|---|
分子式 |
C12H17N5O3S2 |
分子量 |
343.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S2/c1-21-5-22-2-6-8(18)9(19)12(20-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18-19H,2,5H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
ZSYDCLGCNAOXST-WOUKDFQISA-N |
異性体SMILES |
CSCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CSCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



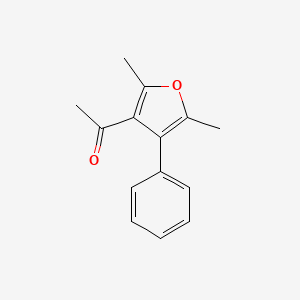
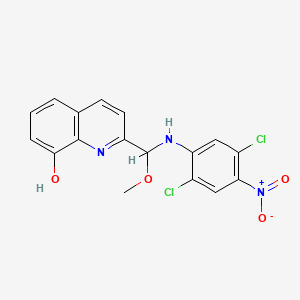
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
